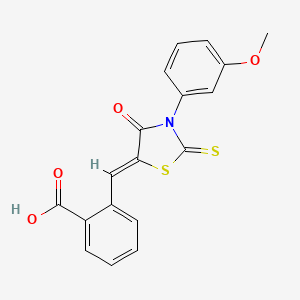

(Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Description

Properties

IUPAC Name |

2-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S2/c1-23-13-7-4-6-12(10-13)19-16(20)15(25-18(19)24)9-11-5-2-3-8-14(11)17(21)22/h2-10H,1H3,(H,21,22)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFBLVXGPEOEK-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a compound belonging to the thioxothiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and immunomodulatory effects, supported by relevant studies and data.

Chemical Structure

The compound's structure features a thioxothiazolidinone moiety linked to a benzoic acid derivative. This unique arrangement is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, a related compound showed antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 times in efficacy .

Table 1: Antimicrobial Activity of Thioxothiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Targeted |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 15 | 0.004–0.06 | Not specified | Trichoderma viride |

| Control (Ampicillin) | Varies | Varies | Various |

Anticancer Activity

The compound's potential in cancer therapy has also been investigated. Thioxothiazolidinones have been shown to inhibit key enzymes involved in DNA repair mechanisms, such as Tyrosyl-DNA phosphodiesterase I (Tdp1). In a study, specific derivatives demonstrated submicromolar inhibition of Tdp1, indicating their potential as anticancer agents due to their ability to interfere with tumor cell survival mechanisms .

Case Study: Tdp1 Inhibition

A study identified several thioxothiazolidinone derivatives as potent inhibitors of Tdp1 with IC50 values ranging from 0.87 µM to higher concentrations depending on the structural modifications . This inhibition is crucial as Tdp1 is involved in repairing DNA damage caused by various chemotherapeutic agents.

Immunomodulatory Effects

The immunomodulatory properties of thioxothiazolidinones have been explored in models of inflammation. Compounds similar to this compound have been reported to modulate T-cell populations and enhance regulatory T-cell activity in inflammatory conditions . This suggests a potential role in therapeutic strategies for autoimmune diseases.

Table 2: Immunomodulatory Effects on T-cell Populations

| Treatment | CD4+ T-cell Count | CD4+ Treg Count | FoxP3 Expression |

|---|---|---|---|

| Control | High | Low | Low |

| Thioxothiazolidinone | Lower | Higher | Increased |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly for its antimicrobial properties . Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit potent antibacterial and antifungal activities. For instance, a study evaluated the antimicrobial efficacy of various derivatives, revealing that certain compounds significantly outperformed traditional antibiotics like ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

- Bacterial Inhibition : The compound's derivatives were tested against several bacteria, including Escherichia coli and Staphylococcus aureus. The most active derivative demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL .

- Fungal Activity : The antifungal activity was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating its broad-spectrum effectiveness .

Synthetic Methodologies

The synthesis of (Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid has been explored through innovative synthetic routes. Recent advancements in green chemistry have facilitated the development of eco-friendly synthesis methods that reduce waste and improve yield.

Green Synthesis Techniques

- Deep Eutectic Solvents : Utilizing choline chloride and urea as a deep eutectic solvent has been shown to optimize reactions involving thioxothiazolidin compounds, enhancing the efficiency of the synthesis process .

- Microwave-Assisted Synthesis : This technique has been employed to accelerate reactions, yielding high purity products in shorter times compared to traditional methods .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Research indicates that modifications on the thiazolidin core can significantly influence biological activity.

Key Findings from SAR Studies

- The introduction of specific substituents on the nitrogen atom of the thioxothiazolidin moiety has been linked to enhanced antibacterial properties .

- Variations in the aromatic substituents also affect the compound's interaction with biological targets, thereby influencing its pharmacological profile .

Case Studies

Several case studies have illustrated the practical applications of this compound in real-world scenarios.

Case Study 1: Antimicrobial Efficacy

A clinical evaluation highlighted that specific derivatives exhibited remarkable activity against multi-drug resistant bacterial strains, suggesting potential for development into new therapeutic agents for treating infections resistant to conventional antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of thioxothiazolidin derivatives using environmentally benign solvents resulted in a significant reduction in reaction time and increased yields, showcasing an effective approach to drug development in pharmaceutical sciences .

Q & A

Advanced Research Question

Basic Research Question

- Purification Bottlenecks : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., acetic acid/DMF ).

- Yield Variability : Microwave-assisted synthesis improves reproducibility (RSD <5% vs. 10–15% for traditional methods) .

How do solvent systems affect the compound's stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.